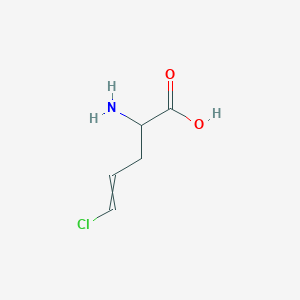

2-Amino-5-chloropent-4-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Amino-5-chloropent-4-enoic acid typically involves the chlorination of 2-amino-4-pentenoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride

Análisis De Reacciones Químicas

2-Amino-5-chloropent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

2-Amino-5-chloropent-4-enoic acid serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound's unique structure allows it to be a precursor for various synthetic pathways, enabling the creation of more complex organic molecules.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing pharmaceuticals and agrochemicals. |

| Reagent | Acts as a reagent in organic reactions due to its reactive functional groups. |

Biology

In biological research, this compound has demonstrated several significant effects:

- Inhibition of Plant Growth : Studies indicate that this compound can inhibit root growth in plants such as lettuce (Lactuca sativa L.) by reducing the mechanical extensibility of root cell walls. This property is particularly relevant in agricultural studies focused on herbicide development.

| Biological Effect | Mechanism |

|---|---|

| Root Growth Inhibition | Decreases cell wall extensibility, affecting root elongation. |

Medicine

While not directly used as a therapeutic agent, derivatives of this compound are being explored for potential medical applications:

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors useful in treating various diseases.

| Potential Application | Description |

|---|---|

| Enzyme Inhibitors | Investigated for their role in modulating enzyme activity related to metabolic pathways. |

Industry

The unique properties of this compound make it suitable for various industrial applications:

- Material Development : Its chemical characteristics are being explored for creating new materials and chemical processes.

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in the synthesis of various industrial chemicals. |

Case Studies

-

Inhibition of Root Growth :

- A study conducted on Lactuca sativa L. demonstrated that this compound significantly reduced root elongation by affecting cell wall properties. This finding is pivotal for developing new herbicides targeting root growth mechanisms.

-

Synthesis Pathways :

- Research has illustrated various synthetic routes for producing derivatives of this compound, showcasing its utility in creating compounds with enhanced biological activity.

-

Enzyme Interaction Studies :

- Investigations into the interactions between this compound and specific enzymes have revealed potential pathways for therapeutic applications, particularly in metabolic disorders.

Mecanismo De Acción

The mechanism by which 2-Amino-5-chloropent-4-enoic acid exerts its effects involves its interaction with cellular components. In plants, it inhibits cell elongation by decreasing the mechanical extensibility of cell walls . The exact molecular targets and pathways involved in this process are still under investigation.

Comparación Con Compuestos Similares

2-Amino-5-chloropent-4-enoic acid can be compared with other similar compounds, such as:

2-Amino-3-cyclopropyl-butanoic acid: Another non-protein amino acid isolated from mushrooms, known for its antifungal properties.

2-Amino-4-pentenoic acid: The parent compound from which this compound is derived.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.

Propiedades

Fórmula molecular |

C5H8ClNO2 |

|---|---|

Peso molecular |

149.57 g/mol |

Nombre IUPAC |

2-amino-5-chloropent-4-enoic acid |

InChI |

InChI=1S/C5H8ClNO2/c6-3-1-2-4(7)5(8)9/h1,3-4H,2,7H2,(H,8,9) |

Clave InChI |

QAHGWXYRQRKWSN-UHFFFAOYSA-N |

SMILES |

C(C=CCl)C(C(=O)O)N |

SMILES canónico |

C(C=CCl)C(C(=O)O)N |

Sinónimos |

2-A-5-Cl-4-PA 2-amino-5-chloro-4-pentenoic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.